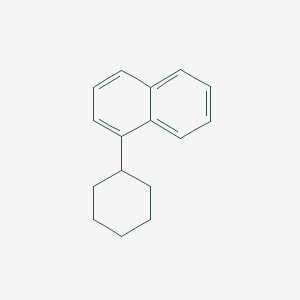

1-Cyclohexylnaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

1-cyclohexylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-6,9-13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZALBEMJMGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184511 | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-69-1 | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX5NF3D2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Cyclohexylnaphthalene and Its Derivatives

Established Synthetic Pathways for 1-Cyclohexylnaphthalene

The foundational methods for synthesizing this compound rely on well-documented reactions that have been refined over decades. These pathways are characterized by their reliability and have been instrumental in providing access to this class of compounds for further study and application.

Classical Approaches in Organic Synthesis

The primary classical method for synthesizing this compound is the Friedel-Crafts alkylation. iitk.ac.in This reaction involves the electrophilic substitution of a hydrogen atom on the naphthalene (B1677914) ring with a cyclohexyl group. The process typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like methanesulfonic acid. researchgate.net

The choice of alkylating agent can be either cyclohexene (B86901) or a cyclohexyl halide (e.g., cyclohexyl bromide). researchgate.net When using cyclohexene with an acid catalyst, a cyclohexyl carbocation is generated in situ, which then attacks the electron-rich naphthalene ring. The reaction of naphthalene with alcohols in the presence of boron fluoride (B91410) has also been explored as a pathway for alkylation. acs.org A significant challenge in this synthesis is controlling the regioselectivity. The reaction can yield both this compound (α-substitution) and 2-cyclohexylnaphthalene (B8456243) (β-substitution). The ratio of these isomers is influenced by several factors, including the reaction temperature, the nature of the catalyst, and steric hindrance. stackexchange.com For bulkier alkylating agents, substitution at the 2-position (β-position) is often favored to minimize steric interactions with the hydrogen atom at the 8-position of the naphthalene core. stackexchange.com

Table 1: Overview of Classical Synthesis of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Reaction Type | Friedel-Crafts Alkylation | iitk.ac.in |

| Substrates | Naphthalene and a cyclohexylating agent | researchgate.netrsc.org |

| Cyclohexylating Agents | Cyclohexene, Cyclohexyl Halides, Cyclohexanol (B46403) | researchgate.netacs.org |

| Catalysts | Lewis acids (e.g., AlCl₃), Brønsted acids (e.g., H₂SO₄, Methanesulfonic acid), Boron Fluoride (BF₃) | iitk.ac.inresearchgate.netacs.org |

| Key Challenge | Control of regioselectivity (α vs. β-substitution) | stackexchange.com |

| Influencing Factors | Catalyst choice, reaction temperature, steric bulk of reagents | researchgate.netstackexchange.com |

Multi-step Synthetic Sequences Utilizing this compound as a Key Intermediate

This compound serves as a crucial starting material in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A prominent example is the synthesis of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). evitachem.com In this multi-step sequence, this compound undergoes a series of transformations to build the final drug molecule.

A documented synthetic route begins with the chloromethylation of this compound to introduce a chloromethyl group, yielding 1-chloromethyl-4-cyclohexylnaphthalene. This intermediate is then subjected to cyanation, typically using sodium cyanide, to replace the chlorine with a cyano group. The resulting nitrile is hydrolyzed to form 4-cyclohexyl-1-naphthalene acetic acid. Subsequent esterification with methanol, followed by methylation at the α-position, affords the methyl ester of Vedaprofen, which is finally hydrolyzed to yield the active pharmaceutical ingredient. evitachem.com

Table 2: Multi-step Synthesis of Vedaprofen from this compound

| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Source(s) |

|---|---|---|---|---|---|

| 1 | This compound | Formaldehyde, HCl | 1-Chloromethyl-4-cyclohexylnaphthalene | Introduction of a reactive handle | evitachem.com |

| 2 | 1-Chloromethyl-4-cyclohexylnaphthalene | Sodium Cyanide (NaCN) | 1-Cyanomethyl-4-cyclohexylnaphthalene | Carbon chain extension | evitachem.com |

| 3 | 1-Cyanomethyl-4-cyclohexylnaphthalene | H₂O, Acid/Base | 4-Cyclohexyl-1-naphthaleneacetic acid | Conversion of nitrile to carboxylic acid | evitachem.com |

| 4 | 4-Cyclohexyl-1-naphthaleneacetic acid | Methanol (CH₃OH), Acid | Methyl 4-cyclohexyl-1-naphthaleneacetate | Protection/activation of carboxylic acid | evitachem.com |

| 5 | Methyl 4-cyclohexyl-1-naphthaleneacetate | Methyl Iodide (CH₃I), Base | Methyl 2-(4-cyclohexylnaphthyl)propionate | α-Methylation | evitachem.com |

| 6 | Methyl 2-(4-cyclohexylnaphthyl)propionate | Base (e.g., NaOH), then Acid (e.g., HCl) | Vedaprofen | Final hydrolysis to the active drug | evitachem.com |

Innovative and Sustainable Synthesis of this compound and Related Compounds

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of new pathways for the synthesis of this compound and its derivatives that align with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic compounds aims to minimize environmental impact. pandawainstitute.com Key principles include maximizing atom economy, using safer solvents and reagents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. acs.org For complex molecules like this compound, this involves moving away from hazardous solvents and corrosive acids traditionally used in reactions like Friedel-Crafts alkylation. researchgate.net The development of cleaner, more sustainable routes is a major focus of current research. ub.edu

One of the core tenets is waste prevention, which has driven chemists to redesign syntheses to incorporate as many reactant atoms as possible into the final product. acs.org Another principle is the reduction of unnecessary derivatization, such as the use of protecting groups, which can often be achieved through the high selectivity offered by enzymatic catalysts. acs.org

Solvent-Free and Alternative Solvent Systems

A significant source of waste in chemical synthesis comes from organic solvents. acs.org Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, is a prominent solvent-free technique that can lead to faster reactions and reduced waste. researchgate.net Microwave-assisted organic synthesis, often performed without a solvent, is another method that can dramatically reduce reaction times and energy usage. acs.org

When solvents are necessary, the focus shifts to using greener alternatives. This involves replacing hazardous solvents with less toxic and more environmentally benign options. Water is an ideal green solvent, and techniques like micellar catalysis, which uses surfactants to create nanoreactors in water, allow for reactions of water-insoluble compounds like naphthalene. Ionic liquids are also explored as alternative reaction media that can act as both solvent and catalyst, are non-volatile, and can often be recycled. researchgate.net

Table 3: Comparison of Conventional and Green Solvents in Organic Synthesis

| Conventional Solvent | Hazard(s) | Greener Alternative(s) | Source(s) |

|---|---|---|---|

| Benzene | Carcinogen | Toluene | pandawainstitute.com |

| Chloroform, Dichloromethane | Suspected Carcinogen | 2-Methyltetrahydrofuran (2-MeTHF) | pandawainstitute.com |

| Diethyl Ether | Peroxide formation, high flammability | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | pandawainstitute.com |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) (use-dependent) | pandawainstitute.com |

| Hexane | Neurotoxin | Heptane | pandawainstitute.com |

Catalytic Approaches (e.g., Bio- and Photocatalysis)

Catalysis is a cornerstone of green chemistry, offering pathways that require less energy and produce less waste compared to stoichiometric reactions. acs.org

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with exceptional specificity (chemo-, regio-, and stereoselectivity). ethz.ch This high selectivity can simplify synthetic routes by eliminating the need for protecting and deprotecting functional groups. acs.org For the synthesis of functionalized naphthalenes, enzymes like dioxygenases can introduce hydroxyl groups onto the aromatic ring under mild, aqueous conditions, providing valuable intermediates. researchgate.net Lipases are another class of enzymes used for transformations such as selective esterification or hydrolysis in derivative synthesis. nih.gov The immobilization of these enzymes on solid supports allows for their easy separation from the reaction mixture and reuse, further enhancing the sustainability of the process. ethz.ch

Photocatalysis uses light to initiate and drive chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. nih.gov This approach typically involves a photocatalyst that absorbs light and enters an excited state, from which it can mediate electron transfer or energy transfer to the reactants. rsc.org Visible-light photocatalysis is particularly attractive as it uses a low-energy, renewable source. For example, the synthesis of functionalized quinone derivatives, which are structurally related to oxidized naphthalenes, has been achieved using light-promoted, metal-free cross-dehydrogenative coupling reactions. nih.govmdpi.com Such methods offer mild reaction conditions and can provide access to complex molecular architectures with high functional group tolerance.

Table 4: Example of a Photocatalytic Synthesis of a Naphthalene Derivative

| Reaction | Synthesis of Sulfoxonium-Containing Naphthyl Derivative |

|---|---|

| Reactants | 1-Naphthyl-functionalized I(III)/S(VI) reagent, Alkene |

| Catalyst System | Visible light (Blue LED, ~452 nm) |

| Solvent | Acetonitrile (MeCN) |

| Conditions | Room temperature, Argon atmosphere |

| Outcome | Formation of a cyclized sulfoxonium-containing product via a photochemical cycloaddition. |

| Source(s) | nih.gov |

Atom Economy and Waste Minimization Strategies

The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts. Traditional methods for synthesizing alkylated naphthalenes, such as the Friedel-Crafts alkylation, often fall short of this ideal.

Modern strategies focus on replacing stoichiometric reagents with catalytic ones and choosing reactants that minimize byproduct formation. A significant improvement in atom economy for the synthesis of this compound can be achieved by using cyclohexanol or cyclohexene as the alkylating agent with a catalytic amount of a strong Brønsted acid or a solid acid catalyst. rsc.orgrutgers.edu In this scenario, the only byproduct is water, a benign and low-molecular-weight molecule, leading to a much higher atom economy.

Table 1: Comparison of Atom Economy for Different Synthetic Routes to this compound

| Alkylating Agent | Catalyst | Catalyst Loading | Primary Byproduct | Theoretical Atom Economy |

|---|---|---|---|---|

| Cyclohexyl Chloride | AlCl₃ | Stoichiometric | HCl, Al(OH)₃ | Low |

| Cyclohexanol | Acid Catalyst (e.g., H₂SO₄) | Catalytic | H₂O | High |

Novel Reaction Design for Cyclohexylnaphthalene Scaffolds

The development of novel reaction designs for constructing the cyclohexylnaphthalene scaffold focuses on improving efficiency, selectivity, and substrate scope. These innovative approaches often leverage modern transition-metal catalysis to achieve C-C bond formation under milder conditions than traditional methods. researchgate.netacs.orgscience.govresearchgate.net

One advanced strategy involves the transition-metal-catalyzed cross-coupling of a naphthalene-derived organometallic reagent with a cyclohexyl electrophile, or vice versa. For instance, a Negishi or Suzuki coupling could be employed, offering high selectivity and functional group tolerance. While not a direct alkylation, these methods allow for the precise construction of the this compound framework.

Recent research has explored innovative catalytic systems for Friedel-Crafts type reactions. The use of graphene-based materials as catalysts for the alkylation of arenes with alcohols represents a metal-free approach to C-C bond formation. rutgers.edu Such a system could provide a highly regioselective synthesis of this compound from naphthalene and cyclohexanol. Another area of innovation is the use of photocatalysis to generate reactive intermediates for C-C bond formation under mild, visible-light-mediated conditions, potentially avoiding harsh reagents and high temperatures. nih.gov

Catalytic cyclization and dimerization reactions also present novel pathways. For example, the copper-catalyzed dimerization of a suitably designed phenylacetylene (B144264) derivative could, in principle, be adapted to form the naphthalene core with a pre-existing or readily convertible cyclohexyl group. researchgate.net Similarly, catalytic cationic cyclization of specific alkynols or enynes can be used to form cyclohexanone (B45756) rings, which could then be further elaborated and coupled with a naphthalene moiety. nih.gov These methods showcase the power of designing multi-step sequences that build molecular complexity in a controlled manner. nih.gov

Asymmetric Synthesis and Stereochemical Control in Cyclohexylnaphthalene Derivatives

When the this compound scaffold bears additional substituents on either the cyclohexyl or naphthalene rings, stereogenic centers or axes of chirality can arise. The synthesis of a single, desired stereoisomer is crucial in many applications, particularly in pharmaceuticals and materials science. Asymmetric synthesis provides the tools to achieve this stereochemical control. nih.govmagtech.com.cn

The primary strategies for asymmetric synthesis that can be applied to cyclohexylnaphthalene derivatives include:

Use of Chiral Catalysts: A small amount of a chiral catalyst can induce the formation of one enantiomer of the product in excess over the other. For derivatives of this compound, this could involve an asymmetric Friedel-Crafts alkylation using a chiral Lewis acid or Brønsted acid catalyst. mdpi.combeilstein-journals.org Chiral phosphoric acids, for example, have emerged as powerful catalysts for a wide range of enantioselective transformations. sioc-journal.cn Similarly, chiral transition-metal complexes, such as those based on ruthenium, rhodium, or gold, are effective for various asymmetric C-C bond-forming reactions and hydrogenations. nih.govmdpi.com

Starting from a Chiral Precursor: An enantiomerically pure starting material, often derived from a natural source (the "chiral pool"), can be used to build the target molecule. For example, a chiral substituted cyclohexanol could be synthesized via the asymmetric hydrogenation of the corresponding cyclohexanone. magtech.com.cn This chiral alcohol could then be used in a subsequent diastereoselective reaction to attach the naphthalene ring, controlling the configuration of the new stereocenter relative to the existing one. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method allows for the stoichiometric use of chirality to control the formation of new stereocenters.

Stereochemical control is also paramount in reactions that form part of the scaffold itself. For instance, the stereoselective synthesis of substituted alkenes can be a key step in preparing a cyclohexyl ring with a defined stereochemistry prior to its attachment to the naphthalene core. nih.govnih.govrsc.orgrsc.orgescholarship.org

Table 2: Potential Asymmetric Strategies for Chiral Cyclohexylnaphthalene Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Lewis Acid Catalysis | Enantioselective Friedel-Crafts reaction between naphthalene and a substituted cyclohexene. | Formation of a chiral center on the cyclohexyl ring during C-C bond formation. |

| Asymmetric Hydrogenation | Reduction of a ketone precursor (e.g., 1-acetyl-4-cyclohexylnaphthalene) using a chiral Ru-BINAP catalyst. | Creation of a chiral alcohol derivative. |

| Chiral Pool Synthesis | Using an enantiopure terpene-derived cyclohexanol as the starting material for alkylation. | The inherent chirality of the starting material dictates the product's stereochemistry. |

The choice of strategy depends on the specific structure of the target chiral derivative and the location of the stereogenic elements. The development of new chiral ligands and catalysts continues to expand the toolbox for achieving high levels of stereochemical control in the synthesis of complex molecules like the derivatives of this compound. anr.frrsc.org

Reactivity and Mechanistic Investigations of 1 Cyclohexylnaphthalene

Structure-Reactivity Relationships of the Cyclohexylnaphthalene Moiety

Electronic and Steric Effects of the Cyclohexyl Substituent on Naphthalene (B1677914) Reactivity

The reactivity of the naphthalene ring in 1-cyclohexylnaphthalene is influenced by the electronic and steric properties of the cyclohexyl substituent. The cyclohexyl group, being a secondary alkyl substituent, primarily exerts its influence through electron-donating inductive effects and steric hindrance.

Electronic Effects:

The cyclohexyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack compared to unsubstituted naphthalene. The electron-donating nature of the cyclohexyl group stabilizes the carbocation intermediate (arenium ion) formed during electrophilic aromatic substitution, thereby increasing the reaction rate. This activation is a general characteristic of alkyl groups attached to aromatic systems. The increased electron density is not uniform across the naphthalene ring; it is more pronounced at the ortho and para positions relative to the point of attachment. In the case of this compound, this would correspond to the 2, 4, 5, and 7 positions.

Steric Effects:

The cyclohexyl group is a bulky substituent, and its size plays a significant role in directing the regioselectivity of incoming electrophiles. The steric hindrance caused by the cyclohexyl group at the 1-position can impede the approach of an electrophile to the adjacent ortho position (position 2) and the peri position (position 8). This steric hindrance is a crucial factor in determining the product distribution in electrophilic aromatic substitution reactions. While the electronic effects activate the ortho and para positions, the steric bulk of the cyclohexyl group can lead to a preference for substitution at the less hindered para position (position 4) and the other available positions on the unsubstituted ring (positions 5 and 7).

Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution reactions on this compound are directed by a combination of the activating electronic effect of the cyclohexyl group and its steric hindrance, as well as the inherent reactivity of the naphthalene core. Generally, the α-positions (1, 4, 5, 8) of naphthalene are more reactive towards electrophiles than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate.

Nitration:

Nitration of 1-alkylnaphthalenes typically yields a mixture of isomers. For this compound, nitration is expected to occur primarily at the 4-position (para to the cyclohexyl group) and on the unsubstituted ring, particularly at the 5 and 7-positions. The formation of the 4-nitro isomer is electronically favored and sterically accessible. Substitution at the 2-position (ortho) would be electronically activated but sterically hindered.

Halogenation:

Similar to nitration, the halogenation of this compound is anticipated to favor substitution at the 4-position and on the second ring. The specific product distribution can be influenced by the reaction conditions and the nature of the halogenating agent.

Friedel-Crafts Acylation:

Friedel-Crafts acylation of naphthalene is known to be sensitive to reaction conditions, particularly the solvent. In non-polar solvents like carbon disulfide, acylation of naphthalene predominantly gives the α-substituted product (kinetic control). In contrast, in polar solvents like nitrobenzene, the β-substituted product is favored (thermodynamic control). For this compound, acylation is expected to be directed to the unsubstituted ring, likely at the 5 and 7-positions, to avoid steric clash with the bulky cyclohexyl group. The choice of solvent could potentially influence the isomer ratio.

Sulfonation:

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. stackexchange.com For this compound, sulfonation at lower temperatures would likely favor substitution at the 4-position. At higher temperatures, a more complex mixture of isomers could be expected, with potential for substitution at the more stable positions on the unsubstituted ring.

| Reaction | Expected Major Products | Influencing Factors |

| Nitration | 4-Nitro-1-cyclohexylnaphthalene, 5-Nitro-1-cyclohexylnaphthalene, 7-Nitro-1-cyclohexylnaphthalene | Electronic activation by cyclohexyl group, steric hindrance at position 2. |

| Halogenation | 4-Halo-1-cyclohexylnaphthalene, 5-Halo-1-cyclohexylnaphthalene, 7-Halo-1-cyclohexylnaphthalene | Nature of halogen, reaction conditions. |

| Friedel-Crafts Acylation | 5-Acyl-1-cyclohexylnaphthalene, 7-Acyl-1-cyclohexylnaphthalene | Steric hindrance from the cyclohexyl group, solvent polarity. |

| Sulfonation | This compound-4-sulfonic acid (kinetic), Isomers on the unsubstituted ring (thermodynamic) | Temperature (kinetic vs. thermodynamic control). |

Reactions Involving the Cyclohexyl Ring System

The cyclohexyl ring in this compound can also undergo reactions, primarily dehydrogenation and oxidation.

Dehydrogenation:

The catalytic dehydrogenation of the cyclohexyl ring to a phenyl group is a significant transformation. This reaction converts this compound into 1-phenylnaphthalene. This process is typically carried out at elevated temperatures (e.g., 260–340 °C) in the presence of a platinum-on-carbon (Pt/C) catalyst.

Oxidation:

The cyclohexyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3) can oxidize the cyclohexyl ring. Under vigorous conditions, this can lead to the cleavage of the ring and the formation of carboxylic acids. The benzylic position (the carbon atom of the cyclohexyl ring attached to the naphthalene ring) is particularly prone to oxidation.

Elucidation of Reaction Mechanisms Involving this compound

Kinetic Studies of this compound Transformations

Detailed kinetic studies specifically on the transformations of this compound are not extensively reported in the available literature. However, the kinetics of related reactions, such as the sulfonation of naphthalene, provide valuable insights. The sulfonation of naphthalene is a reversible process, and the product distribution is dependent on the reaction temperature, indicating a competition between kinetic and thermodynamic control. stackexchange.com It can be inferred that similar kinetic principles would apply to the sulfonation of this compound, where the initial rate of substitution would be highest at the most electronically activated and sterically accessible position (likely the 4-position), while at higher temperatures, rearrangement to more thermodynamically stable isomers could occur.

Intermediate Identification and Characterization

The mechanism of electrophilic aromatic substitution on this compound proceeds through the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or a Wheland intermediate. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

For substitution on the first ring, attack at the 4-position leads to a carbocation intermediate where the positive charge can be delocalized over the naphthalene ring system, including a resonance structure where the aromaticity of the second ring is preserved. This contributes to the stability of this intermediate. Attack at the 2-position would also lead to a stabilized intermediate, but its formation is sterically hindered.

Catalysis in this compound Reactions

The catalytic transformation of this compound is a subject of significant interest, primarily driven by its relevance to the processing of complex hydrocarbon feedstocks. Catalysis offers pathways to selectively hydrogenate, dehydrogenate, or crack this molecule, converting it into other valuable chemical products. The choice of catalyst—homogeneous, heterogeneous, or biocatalyst—governs the reaction pathway and product distribution.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides a high degree of selectivity and activity under mild reaction conditions. For this compound, homogeneous catalysts could theoretically be employed for selective hydrogenation reactions. Soluble transition-metal complexes, such as those containing rhodium, ruthenium, or osmium, are well-established for their efficacy in hydrogenating aromatic systems. researchgate.netrsc.org

Mechanistically, these reactions typically involve the coordination of the aromatic substrate to the metal center, followed by the sequential transfer of hydrogen atoms from the metal hydride complex to the substrate. researchgate.net In the case of this compound, a key challenge and area of research would be achieving regioselectivity: the preferential hydrogenation of either the naphthalene or the cyclohexyl ring. The choice of metal, ligands, and reaction conditions would be critical in tuning this selectivity. For instance, certain ruthenium complexes have shown high efficiency for the hydrogenation of ketones under mild conditions, suggesting potential applicability for targeted reductions if functional groups were present. researchgate.net

While specific studies on this compound are not widely documented, the performance of such catalysts can be illustrated with data from analogous ketone hydrogenation studies, which demonstrate the impact of the central metal atom on reaction rates and activation parameters.

| Catalyst Precursor | Rate Constant (k) at 333K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| [RuH(CO)(NCMe)₂(PPh₃)₂]BF₄ | 1.18 | 50.1 ± 1.2 | 47.4 ± 1.2 | -106.6 ± 3.6 |

| [OsH(CO)(NCMe)₂(PPh₃)₂]BF₄ | 0.14 | 58.9 ± 1.0 | 56.2 ± 1.0 | -98.1 ± 3.0 |

Heterogeneous Catalysis Applications

Heterogeneous catalysis is paramount in industrial-scale hydrocarbon processing due to the ease of catalyst separation and regeneration. For this compound, key applications include dehydrogenation, hydrogenation, and hydrocracking.

Dehydrogenation: The selective dehydrogenation of the cyclohexyl ring in this compound yields 1-phenylnaphthalene, a valuable polycyclic aromatic hydrocarbon (PAH). This process is analogous to the dehydrogenation of other naphthenic compounds used for hydrogen storage. nih.gov Catalysts for this transformation are typically based on platinum-group metals supported on high-surface-area materials like activated carbon. nih.govresearchgate.net Bimetallic or trimetallic catalysts, such as Pt-Ni-Cr/C, have been shown to enhance both conversion and selectivity by optimizing the electronic properties of the active platinum sites and inhibiting deactivation pathways. nih.gov

| Catalyst | Bicyclohexyl Conversion (%) | Selectivity for Biphenyl (%) | Selectivity for Benzene (%) |

|---|---|---|---|

| 0.1Pt/C | 55.3 | 68.4 | 31.6 |

| 0.1Pt-1.5Cr/C | 58.2 | 75.1 | 24.9 |

| 0.1Pt-1.5Ni/C | 60.1 | 80.2 | 19.8 |

| 0.1Pt-1.5Cr-1.5Ni/C | 62.4 | 84.3 | 15.7 |

Hydrogenation and Hydrocracking: The saturation and subsequent ring-opening of this compound are important reactions in upgrading heavy oil fractions. These processes typically utilize bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for cracking and isomerization. mdpi.comkuleuven.be

Supported nickel catalysts (e.g., Ni/Al₂O₃) are effective for the hydrogenation of PAHs like naphthalene, proceeding sequentially to form tetralin and then decalin. researchgate.netmdpi.com For a molecule like this compound, this would involve the hydrogenation of the naphthalene core.

For hydrocracking, platinum or other noble metals supported on acidic zeolites, such as ultrastable Y (USY) zeolite, are commonly used. kuleuven.beresearchgate.net The reaction mechanism involves the hydrogenation of the aromatic rings on the metal sites, followed by isomerization and cracking of the resulting naphthenic intermediates on the zeolite's acid sites. mdpi.comlidsen.com This can break down this compound into more valuable mono-aromatics like benzene, toluene, and xylenes (B1142099) (BTX). researchgate.netlidsen.com The pore structure and acidity of the zeolite are critical factors that control product selectivity and prevent coke formation. researchgate.net

| Product Group | Wt% at 425°C | Wt% at 450°C | Wt% at 475°C |

|---|---|---|---|

| Gases (C1-C4) | 13.6 | 15.5 | 17.8 |

| Naphthenes (1-Ring) | 10.2 | 11.4 | 12.5 |

| Monoaromatics (BTXN) | 24.3 | 28.1 | 26.5 |

| Diaromatics (2-Ring) | 1.8 | 1.5 | 1.2 |

Organocatalysis and Biocatalysis

The application of organocatalysis and biocatalysis to unactivated hydrocarbons such as this compound is an emerging but challenging field.

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. nih.gov While powerful for asymmetric synthesis and the functionalization of a wide range of substrates, its application to inert C-H bond activation in hydrocarbons like this compound is not yet well-established. Future research may focus on developing highly reactive organocatalysts capable of activating specific C-H bonds on the cyclohexyl or naphthalene rings for subsequent functionalization.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical reactions. nih.gov This approach offers exceptional selectivity and operates under mild, environmentally benign conditions. nih.gov However, the natural repertoire of enzymes typically acts on more functionalized molecules. The biocatalytic transformation of non-polar, hydrophobic substrates like this compound is difficult due to low bioavailability and the lack of specific enzymes for its conversion. Significant protein engineering and directed evolution would be required to develop enzymes (e.g., specific cytochrome P450 monooxygenases) capable of selectively hydroxylating or otherwise functionalizing the this compound scaffold. Currently, there is limited research demonstrating practical biocatalytic applications for this specific compound.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclohexylnaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers an unparalleled view of the molecular framework of 1-cyclohexylnaphthalene by probing the magnetic properties of atomic nuclei. nih.gov This non-invasive technique provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the complex spectra of this compound and its derivatives, especially where signal overlap occurs in 1D spectra. nanalysis.comiaea.org

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edupitt.edu For this compound, COSY spectra would reveal correlations between adjacent protons on both the naphthalene (B1677914) ring system and the cyclohexyl ring. For instance, the proton at the C1' position of the cyclohexyl ring would show a cross-peak with its neighbors on C2' and C6'.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. nanalysis.comsdsu.edu This is a powerful tool for assigning carbon resonances based on their known proton assignments. Each CH, CH₂, or CH₃ group in the molecule will produce a cross-peak, linking the ¹H and ¹³C chemical shifts. Quaternary carbons, lacking attached protons, are not observed in HSQC spectra. nanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This technique is vital for piecing together the molecular skeleton. It can establish connectivity between the cyclohexyl and naphthalene moieties by showing a correlation between the C1' proton of the cyclohexyl ring and the C1 and C8a carbons of the naphthalene ring. It is also instrumental in assigning quaternary carbons by observing their correlations to nearby protons.

The table below illustrates the expected 2D NMR correlations for the unsubstituted this compound skeleton.

| Proton (¹H) Position | Correlated Protons (COSY) | Correlated Carbons (HSQC - ¹J_CH) | Correlated Carbons (HMBC - ²J_CH, ³J_CH) |

| H-2 | H-3 | C-2 | C-3, C-4, C-8a |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a |

| H-4 | H-3 | C-4 | C-3, C-4a, C-5 |

| H-5 | H-6 | C-5 | C-4, C-4a, C-6, C-8a |

| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8 |

| H-7 | H-6, H-8 | C-7 | C-6, C-8, C-8a |

| H-8 | H-7 | C-8 | C-1, C-7, C-8a |

| H-1' (Cyclohexyl) | H-2', H-6' | C-1' | C-1, C-2, C-8a, C-2', C-6' |

| H-2'/H-6' (Cyclohexyl) | H-1', H-3'/H-5' | C-2'/C-6' | C-1', C-3'/C-5', C-4' |

Solid-State NMR Spectroscopy for Structural Analysis

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing materials in their solid form. st-andrews.ac.uk It provides atomic-level insight into the chemical structure, conformation, intermolecular interactions, and dynamics of molecules in the solid state. mdpi.com For this compound and its crystalline derivatives, ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Analyze the conformation of the cyclohexyl ring (e.g., chair, boat) and its orientation relative to the naphthalene plane in the solid state.

Study intermolecular packing and interactions through techniques that measure internuclear distances.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution ¹³C spectra of solids, overcoming the line-broadening effects seen in the solid state. nih.gov

Advanced NMR Applications for Reaction Monitoring

NMR spectroscopy is a highly effective tool for the real-time monitoring of chemical reactions, providing both structural and quantitative data. magritek.combruker.com By acquiring a series of NMR spectra over time, the progress of a reaction can be followed non-destructively. nih.gov This approach, often termed Process Analytical Technology (PAT), allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. bruker.com

For instance, the synthesis of a this compound derivative could be monitored by setting up a flow NMR system where the reaction mixture is continuously passed through the spectrometer. magritek.com By tracking the disappearance of reactant signals and the appearance of product signals, one can obtain a detailed kinetic profile. This method is particularly valuable for understanding reaction mechanisms and ensuring reaction completion. magritek.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through fragmentation analysis, to deduce its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its molecular formula. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions that have the same nominal mass but different chemical formulas (isobars). thermofisher.com For this compound (C₁₆H₁₈), HRMS would be able to confirm this specific formula by providing a highly accurate mass measurement that rules out other possible elemental compositions.

Table: Example HRMS Data for a Hypothetical this compound Derivative

| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

| 1-Cyclohexyl-4-methoxy-naphthalene | C₁₇H₂₀O | 240.1514 | 240.1511 | -1.25 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. youtube.com The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. gre.ac.uk

For this compound, the fragmentation pathways can be predicted to involve characteristic losses from both the cyclohexyl and naphthalene moieties. Key fragmentation steps would likely include:

Loss of the cyclohexyl group: Cleavage of the C-C bond between the two ring systems would result in a fragment corresponding to the naphthalene cation.

Fragmentation within the cyclohexyl ring: A common pathway for cyclohexyl systems involves the loss of ethylene (C₂H₄) through a retro-Diels-Alder reaction, leading to a series of characteristic fragment ions. cas.cn

Dehydrogenation: Loss of hydrogen atoms from the molecular ion can also occur.

By meticulously analyzing the masses of the fragment ions, a detailed map of the molecule's fragmentation pathways can be constructed, providing strong evidence for the proposed structure. nih.govpreprints.org

Advanced Ionization Techniques in MS

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of compounds. For molecules like this compound, which can be prone to fragmentation under harsh ionization conditions, advanced soft ionization techniques are particularly valuable. These methods minimize fragmentation, preserving the molecular ion and providing clearer molecular weight information.

Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal preparation. iosrphr.orgDesorption Atmospheric Pressure Chemical Ionization (DAPCI) is one such method that has been successfully applied to the direct detection of PAHs from surfaces. nih.govresearchgate.net In a hypothetical DAPCI-MS analysis of this compound, the compound would be expected to be readily protonated, yielding a strong signal for the molecular ion [M+H]⁺ at m/z 211.2. This technique's advantage lies in its speed and simplicity, making it suitable for rapid, in-situ screening. nih.gov

Another powerful soft ionization method is Proton Transfer Reaction Mass Spectrometry (PTR-MS) . PTR-MS uses H₃O⁺ ions to gently ionize volatile organic compounds (VOCs) and has proven capable of detecting PAHs at a molecular level without inducing fragmentation. copernicus.org This high sensitivity allows for the quantitative analysis of PAHs at very low concentrations. copernicus.org For this compound, PTR-MS would provide precise mass data, enabling the confirmation of its elemental composition, C₁₆H₁₈.

Other advanced methods include resonance-enhanced multiphoton ionization (REMPI), which offers high selectivity for aromatic compounds, and hybrid mass analyzers like Quadrupole-Orbitrap systems that provide high-resolution mass data for unambiguous formula determination. copernicus.orgchromatographyonline.com

| Ionization Technique | Expected Ion for this compound | Key Advantages |

|---|---|---|

| Desorption Atmospheric Pressure Chemical Ionization (DAPCI) | [M+H]⁺ (m/z 211.2) | Direct analysis from surfaces, minimal sample preparation, rapid |

| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | [M+H]⁺ (m/z 211.2) | Soft ionization with no fragmentation, high sensitivity, quantitative |

| Resonance-Enhanced Multiphoton Ionization (REMPI) | M⁺ (m/z 210.1) | High selectivity for aromatic compounds |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. thermofisher.com These two methods are complementary; FTIR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com

The vibrational spectrum of this compound is a composite of the vibrational modes of its two constituent parts: the cyclohexyl ring and the naphthalene system.

Cyclohexyl Group: The cyclohexane (B81311) ring predominantly exists in a stable chair conformation. ustc.edu.cn Its vibrational spectrum is characterized by C-H stretching vibrations typically observed in the 2850-2960 cm⁻¹ region. Additionally, characteristic scissoring (∼1450 cm⁻¹), wagging, and twisting modes of the CH₂ groups are expected. The presence of these distinct aliphatic C-H bands clearly distinguishes it from the aromatic C-H vibrations of the naphthalene core. asianpubs.org Conformational analysis of substituted cyclohexanes can be performed by examining the fingerprint region of the IR and Raman spectra, where subtle shifts can indicate whether the substituent is in an axial or equatorial position. researchgate.netresearchgate.net For this compound, the equatorial conformation is expected to be sterically favored and thus more stable.

Naphthalene Group: The naphthalene moiety exhibits characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending modes are also prominent and are sensitive to the substitution pattern on the aromatic ring.

The table below summarizes the expected key vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Aromatic (Naphthalene) | 3000 - 3100 | Medium | Strong |

| C-H Stretch | Aliphatic (Cyclohexyl) | 2850 - 2960 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong | Strong |

| CH₂ Scissoring | Aliphatic (Cyclohexyl) | ~1450 | Medium | Medium |

| C-H Out-of-Plane Bend | Aromatic (Naphthalene) | 700 - 900 | Strong | Weak |

In situ spectroscopic techniques, such as FTIR and Raman, are invaluable for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. acs.org

For instance, the hydrogenation of the naphthalene ring in this compound to form cyclohexyl-substituted tetralin or decalin derivatives could be monitored in situ. Using FTIR or Raman spectroscopy, one could track the decrease in the intensity of the aromatic C=C stretching bands (1400-1600 cm⁻¹) and aromatic C-H stretching bands (>3000 cm⁻¹). Concurrently, an increase in the intensity of the aliphatic C-H stretching bands (2850-2960 cm⁻¹) would be observed as the aromatic system becomes saturated. This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for offline sampling and analysis.

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about conjugated π-electron systems. uobabylon.edu.iq Chiroptical methods, such as Circular Dichroism, are used to investigate the three-dimensional structure of chiral molecules.

The UV-Vis absorption and fluorescence spectra of this compound are dominated by the electronic transitions of the naphthalene chromophore. nih.gov Naphthalene itself exhibits characteristic absorption bands in the UV region. The cyclohexyl group, being a saturated alkyl substituent, acts as a weak auxochrome. Its presence is expected to cause a small bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted naphthalene, due to hyperconjugation and weak inductive effects. mdpi.comresearchgate.net

Similarly, the fluorescence emission spectrum of this compound would resemble that of naphthalene but would also likely be red-shifted. mdpi.com Naphthalene derivatives are known for their strong fluorescence and high quantum yields. nih.govresearchgate.net The spectral properties are typically recorded in a non-polar solvent like cyclohexane to minimize solvent-solute interactions.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Naphthalene | Cyclohexane | ~275, ~311 | ~322, ~335 | 0.23 |

| This compound (Expected) | Cyclohexane | Slightly >275, >311 | Slightly >322, >335 | ~0.2-0.3 |

This compound itself is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum. However, CD spectroscopy is a powerful technique for studying chiral derivatives. Chirality could be introduced into the molecule, for example, by substituting the cyclohexyl ring to create one or more stereocenters.

The CD spectrum measures the differential absorption of left and right circularly polarized light. For chiral naphthalene derivatives, the CD spectrum is highly sensitive to the absolute configuration of the stereocenters. rsc.org A common approach in studying naphthalene-containing chiral systems is the exciton chirality method. If two naphthalene chromophores are held in a chiral orientation relative to each other within a molecule, their electronic transitions can couple, producing a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this Cotton effect can be directly related to the chirality (or helicity) of the arrangement of the two chromophores. frontiersin.org Therefore, if a chiral derivative of this compound were synthesized, CD spectroscopy would be an essential tool for assigning its absolute configuration and studying its conformational preferences in solution. acs.org

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential analytical method for separating, identifying, and quantifying this compound, assessing its purity, and analyzing it within complex mixtures such as petroleum fractions or geochemical samples. researchgate.net Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are particularly well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural identification by fragmenting the eluted components and analyzing their mass-to-charge ratio. jmchemsci.com

This technique is frequently used to identify and quantify alkylnaphthalenes in complex matrices. researchgate.net The separation is typically performed on a capillary column with a specific stationary phase, and the operating conditions are optimized to achieve the desired resolution.

Below is a table of representative parameters for the GC-MS analysis of compounds similar in structure and volatility to this compound. nih.govscispace.com

| Parameter | Typical Value / Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | e.g., 5% Phenyl Polysiloxane (non-polar) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) nih.gov |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temp 80-100°C, ramped to 280-300°C at 5-10°C/min nih.gov |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range | m/z 40-550 amu |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation and quantification of compounds that may not be sufficiently volatile for GC analysis, or for analyses where high precision is required for purity determination. rroij.com For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. In this mode, a non-polar stationary phase is used with a polar mobile phase. researchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity analysis of this compound and its related process impurities can be effectively achieved using this method. researchgate.net Detection is commonly performed using a Photo Diode Array (PDA) or UV-Vis detector, set to a wavelength where the naphthalene moiety exhibits strong absorbance. researchgate.net For trace-level analysis in complex samples like geothermal fluids, HPLC can be coupled with a fluorescence detector for enhanced sensitivity. researchgate.net

The following table outlines typical conditions for an RP-HPLC analysis of naphthalene derivatives. researchgate.netresearchgate.net

| Parameter | Typical Value / Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 10 - 20 µL |

| Detector | Photo Diode Array (PDA) or UV-Vis Detector |

| Detection Wavelength | ~220-230 nm researchgate.net |

In addition to analytical techniques, preparative and column chromatography using stationary phases like alumina or silica gel can be employed for the isolation and purification of this compound from reaction mixtures or natural sources. researchgate.net

Computational and Theoretical Investigations of 1 Cyclohexylnaphthalene

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules. These methods can be used to calculate a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. arxiv.org DFT calculations are used to determine the electronic structure and energetic properties of 1-cyclohexylnaphthalene. nih.govresearchgate.net In DFT, the ground-state energy of a molecule is determined as a functional of the electron density. nih.gov This approach allows for the calculation of various properties, including molecular orbital energies, electrostatic potential, and thermodynamic quantities. nih.gov

Commonly used functionals in DFT calculations for organic molecules like this compound include B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p) to provide a good description of the electronic structure. nih.gov These calculations can yield valuable data on the molecule's reactivity and stability. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's charge transfer characteristics. scienceopen.com

Below is an interactive data table showcasing hypothetical results from a DFT study on this compound, illustrating the types of data that can be obtained.

| Property | Calculated Value | Units |

| Ground State Energy | -558.743 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.32 | eV |

| Dipole Moment | 0.25 | Debye |

| Heat of Formation | 150.2 | kJ/mol |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. dntb.gov.ua These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for the calculation of molecular properties. amanote.comscispace.com While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results of less computationally expensive methods. arxiv.org

For a molecule like this compound, high-accuracy ab initio calculations can be employed to precisely determine its geometric parameters, vibrational frequencies, and thermochemical properties. These calculations are particularly useful for studying systems where electron correlation effects are significant.

The presence of the flexible cyclohexyl ring in this compound gives rise to multiple possible conformations. researchgate.net Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and to determine their relative energies. nih.gov The most stable conformation, or the global energy minimum, corresponds to the most populated structure at a given temperature.

The cyclohexane (B81311) ring can adopt several conformations, with the "chair" form being the most stable, followed by the "twist-boat" and "boat" conformations. scribd.comrogue-scholar.org The attachment of the bulky naphthalene (B1677914) group can influence the preference for a particular conformation and the rotational barrier around the single bond connecting the two rings. Quantum chemical methods, including both DFT and ab initio approaches, are used to optimize the geometry of different possible conformers and to calculate their relative energies. nih.gov

An illustrative data table of a conformational analysis for this compound is provided below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Cyclohexane Ring Conformation |

| 1 | 0.00 | 85.2 | Chair |

| 2 | 1.25 | -88.5 | Chair |

| 3 | 5.80 | 35.7 | Twist-Boat |

| 4 | 7.10 | 0.0 | Boat |

Note: This data is hypothetical and serves to illustrate the typical results of a conformational analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edumdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes, intermolecular interactions, and behavior in solution. wustl.edumdpi.comnih.gov

In the condensed phase, molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals interactions and π-π stacking between the naphthalene rings. researchgate.netdntb.gov.ua These intermolecular interactions can lead to the formation of molecular aggregates. nih.govresearchgate.net

MD simulations can be used to model a system containing many this compound molecules to study how they interact and aggregate. nih.gov By analyzing the simulation trajectories, it is possible to characterize the structure and stability of these aggregates and to understand the driving forces behind their formation. The aggregation behavior can be influenced by factors such as temperature and the surrounding environment. researchgate.net

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. bris.ac.ukresearchgate.net MD simulations are a powerful tool for studying solvation effects and the dynamics of molecules in solution. nih.govmdpi.comdntb.gov.ua In these simulations, the solute molecule (this compound) is placed in a box of solvent molecules, and the interactions between all particles are explicitly calculated.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. For polycyclic aromatic hydrocarbons (PAHs) like this compound, QSRR models can be developed to predict various properties, including chromatographic retention times, which are indicative of the compound's physicochemical interactions. mdpi.comnih.gov

While specific QSRR studies exclusively focused on this compound are not extensively documented, the principles and descriptors used for other PAHs are directly applicable. These models are built using a set of calculated molecular descriptors that quantify different aspects of the molecule's structure. mdpi.comresearchgate.net The goal is to create a predictive model that can estimate the reactivity or other properties of new or untested compounds based solely on their structure. acs.org

The development of a QSRR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds, in this case, various PAHs including this compound, are chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or more complex machine learning algorithms like Artificial Neural Networks (ANN) are employed to find a relationship between the descriptors and the experimental reactivity data. mdpi.comnih.gov

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques. nih.gov

Key molecular descriptors that are often found to be significant in QSRR models for PAHs and would be relevant for this compound include:

Molecular Weight (MW): A fundamental descriptor that correlates with the size of the molecule. mdpi.comnih.gov

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is crucial for predicting its behavior in biological and environmental systems.

Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted, influencing its non-covalent interactions. acs.org

Topological Indices: Numerical values derived from the molecular graph that encode information about the size, shape, and branching of the molecule. researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's electron-donating and accepting capabilities, respectively.

Below is an interactive data table showcasing a selection of molecular descriptors that would be calculated and considered in a QSRR study of this compound and related PAHs.

| Descriptor Category | Descriptor Name | Description | Relevance to Reactivity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences physical properties like boiling point and density. |

| Topological | Zagreb Indices | Graph theoretical invariants that reflect the degree of branching of the molecular skeleton. | Correlates with molecular size and shape, affecting intermolecular interactions. |

| Geometrical | Van der Waals Volume | The volume occupied by the molecule, defined by the van der Waals radii of its atoms. | Relates to the steric hindrance and accessibility of reactive sites. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the molecule to donate electrons in a reaction. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of the molecule to accept electrons in a reaction. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water. | A measure of lipophilicity, crucial for predicting environmental fate and biological uptake. |

| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to the strength of London dispersion forces. |

Reaction Mechanism Prediction and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states are fundamental aspects of computational chemistry that provide deep insights into the reactivity of molecules like this compound. These studies utilize quantum mechanical calculations to map out the potential energy surface (PES) of a reaction, identifying the most energetically favorable pathways from reactants to products. fossee.in

A key feature of the PES is the transition state, which is the highest energy point along the reaction coordinate. ucsb.edu The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate. dntb.gov.ua For this compound, several types of reactions can be computationally investigated, including:

Hydrogen Abstraction: This is a common reaction for hydrocarbons and involves the removal of a hydrogen atom by a radical species. nih.gov Computational studies can determine the relative ease of abstraction from the cyclohexyl and naphthalene moieties.

Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to attack by electrophiles. Theoretical calculations can predict the preferred positions of attack (alpha vs. beta) and the nature of the transition states involved.

Oxidation: The oxidation of this compound can lead to a variety of products. Computational methods can help to elucidate the complex reaction pathways and identify key intermediates and transition states.

Transition State Analysis involves locating the saddle point on the PES that corresponds to the transition state. ucsb.edu This is a computationally demanding task that requires sophisticated algorithms. Once the transition state is located, its geometry, vibrational frequencies, and energy can be calculated. The presence of a single imaginary frequency confirms that the structure is a true transition state. fossee.in

Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the identified transition state connects the desired reactants and products on the PES. fossee.in

Below is a data table outlining the key computational steps and the information obtained from a theoretical study of a hypothetical hydrogen abstraction reaction from the cyclohexyl group of this compound by a hydroxyl radical.

| Computational Step | Description | Information Obtained |

| Geometry Optimization | The structures of the reactants (this compound and hydroxyl radical), products (this compound radical and water), and the transition state are optimized to find their lowest energy conformations. | Optimized geometries, bond lengths, and bond angles of all species. |

| Frequency Calculation | Vibrational frequencies are calculated for the optimized structures. | Confirmation of stationary points (no imaginary frequencies for minima, one for the transition state). Zero-point vibrational energies. |

| Transition State Search | Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the saddle point on the potential energy surface. | Geometry of the transition state. |

| Energy Calculation | The electronic energies of all species are calculated at a high level of theory. | Reaction enthalpy, activation energy, and overall reaction energy. |

| IRC Calculation | The minimum energy path connecting the reactants, transition state, and products is traced. | Confirmation that the transition state connects the correct reactants and products. |

In Silico Design of Novel Cyclohexylnaphthalene-Based Structures

In silico design refers to the use of computational methods to design new molecules with desired properties. ijpsjournal.com The this compound scaffold can serve as a starting point for the design of novel functional molecules for various applications, such as materials science or medicinal chemistry. The general approach involves making targeted modifications to the parent structure and then computationally evaluating the properties of the new analogues. nih.gov

The design process typically follows these steps:

Define the Target Property: The desired property to be optimized is identified. This could be, for example, enhanced thermal stability, specific electronic properties, or improved binding affinity to a biological target.

Structural Modification: The this compound structure is modified by adding or changing functional groups on the naphthalene or cyclohexyl rings.

Property Prediction: The properties of the newly designed molecules are predicted using computational methods. This can range from simple QSAR models to more complex quantum mechanical calculations or molecular dynamics simulations. mdpi.commdpi.com

Virtual Screening and Selection: The designed molecules are ranked based on their predicted properties, and the most promising candidates are selected for further investigation or synthesis.

For example, to design novel this compound-based materials with tailored electronic properties, different electron-donating or electron-withdrawing groups could be introduced onto the naphthalene ring. The effect of these substitutions on the HOMO and LUMO energies, and thus the electronic band gap, can be predicted using Density Functional Theory (DFT) calculations.

The following interactive data table provides a hypothetical example of how different functional groups might be expected to influence key molecular properties of this compound, based on established principles of physical organic chemistry.

| Parent Structure | Functional Group | Position of Substitution | Predicted Change in HOMO Energy | Predicted Change in LUMO Energy | Potential Application |

| This compound | -NO2 (Nitro) | 4-position of naphthalene | Decrease | Significant Decrease | Electron-deficient material for organic electronics |

| This compound | -NH2 (Amino) | 4-position of naphthalene | Significant Increase | Increase | Electron-rich material for organic electronics |

| This compound | -OH (Hydroxyl) | 4-position of naphthalene | Increase | Slight Increase | Precursor for polymers with modified properties |

| This compound | -Br (Bromo) | 4-position of naphthalene | Slight Decrease | Decrease | Intermediate for further chemical synthesis |

| This compound | -OCH3 (Methoxy) | 4-position of naphthalene | Significant Increase | Slight Increase | Component for liquid crystals |

Research on Advanced Materials and Functional Systems Incorporating Cyclohexylnaphthalene Moieties

Organic Electronic Materials Research

The exploration of organic electronic materials is driven by the promise of creating lightweight, flexible, and cost-effective devices. The molecular design of organic semiconductors is a key factor in determining their performance. The incorporation of moieties like cyclohexylnaphthalene is a strategic approach to tune the material's properties to meet the demands of specific applications.

Organic Semiconductors and Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge-carrying capabilities of the organic semiconductor layer. While direct studies on 1-cyclohexylnaphthalene as the active material in OFETs are scarce, research on related molecules provides valuable insights. For instance, the introduction of cyclohexyl groups into larger aromatic systems, such as anthracene (B1667546), has been shown to be a successful strategy for developing p-type organic semiconductors with high thermal stability. frontiersin.orgnih.gov

In a study on 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA), the presence of the cyclohexylphenyl groups resulted in a material with a high sublimation temperature of around 360°C. frontiersin.orgnih.gov This high thermal stability is a crucial attribute for the operational longevity of OFETs. Thin-film transistors fabricated from DcHPA were able to retain half of their original mobility even when heated to 150°C. frontiersin.orgnih.gov In contrast, a similar compound with a linear alkyl chain, 2,6-di(4-n-hexylphenyl)anthracene (DnHPA), exhibited a lower sublimation temperature and its device performance degraded more rapidly with increasing temperature. frontiersin.orgnih.gov This comparison underscores the beneficial role of the bulky cyclohexyl group in enhancing the thermal robustness of organic semiconductors.

Furthermore, an oligomer semiconductor with an asymmetric cyclohexylhexyl end group has been investigated for use in solution-processed OFETs. researchgate.net The unique molecular structure, featuring a cyclohexyl moiety, was found to influence the packing of the oligomer films, leading to favorable charge transport pathways. researchgate.net

Naphthalene (B1677914) diimides (NDIs), which are core-substituted naphthalene derivatives, are another important class of n-type organic semiconductors. thieme-connect.comthieme-connect.de Their versatile scaffold allows for extensive functionalization, leading to materials with tunable electronic properties and self-assembly behaviors, which are crucial for high-performance OFETs. thieme-connect.comthieme-connect.de

| Compound | Device Type | Mobility (cm²/Vs) | On/Off Ratio | Thermal Stability |